4-Fluoro-3-methoxyphenylmagnesium bromide, 0.5M 2-MeTHF 4-Fluoro-3-methoxyphenylmagnesium bromide, 0.5M 2-MeTHF
Brand Name: Vulcanchem
CAS No.:
VCID: VC16947653
InChI: InChI=1S/C7H6FO.BrH.Mg/c1-9-7-5-3-2-4-6(7)8;;/h2,4-5H,1H3;1H;/q-1;;+2/p-1
SMILES:
Molecular Formula: C7H6BrFMgO
Molecular Weight: 229.33 g/mol

4-Fluoro-3-methoxyphenylmagnesium bromide, 0.5M 2-MeTHF

CAS No.:

Cat. No.: VC16947653

Molecular Formula: C7H6BrFMgO

Molecular Weight: 229.33 g/mol

* For research use only. Not for human or veterinary use.

4-Fluoro-3-methoxyphenylmagnesium bromide, 0.5M 2-MeTHF -

Specification

Molecular Formula C7H6BrFMgO
Molecular Weight 229.33 g/mol
IUPAC Name magnesium;1-fluoro-2-methoxybenzene-4-ide;bromide
Standard InChI InChI=1S/C7H6FO.BrH.Mg/c1-9-7-5-3-2-4-6(7)8;;/h2,4-5H,1H3;1H;/q-1;;+2/p-1
Standard InChI Key LCWGUSIHMORVAR-UHFFFAOYSA-M
Canonical SMILES COC1=C(C=C[C-]=C1)F.[Mg+2].[Br-]

Introduction

Chemical Identity and Structural Features

Molecular Composition

4-Fluoro-3-methoxyphenylmagnesium bromide belongs to the aryl Grignard reagent family, characterized by the general formula C₇H₆BrFMgO. The methoxy group (-OCH₃) at the 3-position and fluorine atom at the 4-position create a sterically and electronically distinct aryl system. Key identifiers include:

PropertyValue
Molecular FormulaC₇H₆BrFMgO
Molecular Weight229.33 g/mol
CAS Registry Number112780-67-3 (analogous compound)
Concentration0.5 M in 2-MeTHF

The structure features a magnesium atom bonded to a bromine and the aryl ring, with resonance stabilization provided by the methoxy group’s electron-donating effects .

Solvent Considerations: 2-MeTHF

2-MeTHF, a renewable solvent derived from furfural, offers advantages over THF:

  • Higher Boiling Point: 80°C vs. 66°C for THF, enabling broader temperature ranges.

  • Reduced Peroxide Formation: Enhanced safety profile during long-term storage.

  • Improved Stability: Minimizes side reactions in moisture-sensitive Grignard reactions .

Reactivity and Applications

Nucleophilic Additions

The compound’s magnesium-aryl bond facilitates nucleophilic attacks on electrophilic substrates:

Ketone and Aldehyde Functionalization

In quinoline synthesis, analogous Grignard reagents react with aldehydes to form secondary alcohols, which are oxidized to ketones (e.g., 4-aroylquinoline derivatives with IC₅₀ values <300 nM against cancer cells) :

RCHO+Ar-Mg-BrRCH(Ar)OHRCOAr\text{RCHO} + \text{Ar-Mg-Br} \rightarrow \text{RCH(Ar)OH} \rightarrow \text{RCOAr} .

Spirocyclization Reactions

Diastereoselective spiro[indole-isoxazole] formation occurs via conjugate addition to nitroalkenes, followed by acid-mediated cyclization (up to 78% yield) :

(2-Nitrovinyl)indole+Ar-Mg-BrHClSpirocyclic product\text{(2-Nitrovinyl)indole} + \text{Ar-Mg-Br} \xrightarrow{\text{HCl}} \text{Spirocyclic product} .

Medicinal Chemistry Applications

Fluorinated aryl Grignards are pivotal in drug discovery:

  • Anticancer Agents: 4-Aroylquinoline derivatives inhibit multidrug-resistant cancer cell lines (KB-vin10, HT-29) .

  • Antimicrobials: Fluorine’s electronegativity enhances membrane permeability and target binding .

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